1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
説明
1-methyl-3-{[(4-methylbenzyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MK-2206, and it belongs to the class of drugs known as Akt inhibitors. Akt is a protein that plays a crucial role in cell growth and survival, and its dysregulation has been linked to various diseases, including cancer. MK-2206 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of cancer.
作用機序
MK-2206 is an allosteric inhibitor of Akt, which means that it binds to a site on the protein that is different from the active site. Akt is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is activated by phosphorylation, and its activation leads to the activation of downstream signaling pathways that promote cell growth and survival. MK-2206 binds to the allosteric site on Akt, which prevents its activation and downstream signaling.
Biochemical and Physiological Effects:
MK-2206 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MK-2206 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve their efficacy.
実験室実験の利点と制限
One of the major advantages of MK-2206 for lab experiments is its specificity for Akt. It has been shown to selectively inhibit Akt without affecting other signaling pathways, which can reduce off-target effects. However, one of the limitations of MK-2206 is its poor solubility, which can make it difficult to administer in vivo. In addition, its pharmacokinetic properties, such as its half-life and bioavailability, can also be limiting factors.
将来の方向性
There are several future directions for research on MK-2206. One area of research is the development of more potent and selective Akt inhibitors. Another area of research is the identification of biomarkers that can predict response to MK-2206 therapy. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of MK-2206 in various types of cancer. Finally, there is a need for more studies to investigate the potential applications of MK-2206 in other fields of research, such as neurodegenerative diseases and metabolic disorders.
科学的研究の応用
MK-2206 has been extensively studied in preclinical models for its potential applications in various fields of research. One of the major areas of research is cancer therapy. Akt is a key regulator of cell survival and proliferation, and its dysregulation has been linked to various types of cancer. MK-2206 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
特性
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methylcarbamoyl]pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-3-5-10(6-4-9)7-15-13(18)12-11(14(19)20)8-17(2)16-12/h3-6,8H,7H2,1-2H3,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCESFWKYTSIWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。